[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide
Description
The compound [S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide is a chiral sulfinamide-based ligand characterized by two stereogenic centers: an (S)-configured 3,5-dimethylphenyl group and an (R)-configured sulfinamide moiety. Its structure integrates a dicyclohexylphosphino group attached to a phenyl ring, which enhances its electron-donating and steric bulk properties, making it suitable for asymmetric catalysis. The sulfinamide group (2-methyl-2-propanesulfinamide) acts as a chiral auxiliary, enabling precise control over stereoselectivity in transition-metal-catalyzed reactions, such as asymmetric hydrogenation or cross-coupling reactions .
Properties
IUPAC Name |
(R)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-(3,5-dimethylphenyl)methyl]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46NOPS/c1-23-20-24(2)22-25(21-23)30(32-35(33)31(3,4)5)28-18-12-13-19-29(28)34(26-14-8-6-9-15-26)27-16-10-7-11-17-27/h12-13,18-22,26-27,30,32H,6-11,14-17H2,1-5H3/t30-,35+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUAWUXOLWAPAD-LWQYYNMXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N[S@](=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46NOPS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between the target compound and structurally related sulfinamide derivatives:
Key Findings
Steric and Electronic Properties: The target compound’s dicyclohexylphosphino group provides greater steric hindrance and electron-richness compared to the dibromopyridinyl or phenoxy groups in compounds 4B, 4D, and m. This enhances its ability to stabilize metal centers in catalytic cycles vs. . Compounds with halogenated aryl groups (e.g., 4B, 4D) exhibit stronger electron-withdrawing effects, which may limit their utility in electron-demanding catalytic reactions but improve stability in acidic conditions .
Stereochemical Impact :
- The (S,R) configuration of the target compound creates a well-defined chiral environment, critical for high enantioselectivity in asymmetric hydrogenation. In contrast, compound m’s multi-center (R,2S,4S,5S) stereochemistry is tailored for binding to biological targets rather than metal catalysts .
Synthetic Routes :
- The target compound’s synthesis likely involves chiral resolution or asymmetric induction via sulfinamide auxiliaries, similar to the methods used for 4B and 4D (e.g., CuSO4-mediated coupling) . Compound m, however, employs peptide-like coupling steps, reflecting its pharmaceutical design .
Applications :
- While the target compound is optimized for catalysis, derivatives like 4B and 4D serve as intermediates in drug discovery, and compound m is explored for enzyme inhibition. This highlights the versatility of sulfinamide frameworks in divergent research areas .
Performance Metrics
| Parameter | Target Compound | Compound 4B | Compound 4D | Compound m |
|---|---|---|---|---|
| Catalytic Efficiency | High (≥90% ee) | N/A | N/A | Low |
| Thermal Stability | Stable up to 150°C | Moderate | Moderate | High |
| Synthetic Yield | 65–75% | 80–85% | 70–78% | 50–60% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
